molecular formula C8H7BrClNO2 B13911131 Methyl 3-(bromomethyl)-5-chloropicolinate

Methyl 3-(bromomethyl)-5-chloropicolinate

Cat. No.: B13911131
M. Wt: 264.50 g/mol
InChI Key: NSQWRUQCYYRTMX-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-5-chloropicolinate is an organic compound that belongs to the class of halogenated picolinates It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a picolinic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-5-chloropicolinate typically involves the bromination of methyl 5-chloropicolinate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-5-chloropicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted picolinates with various functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methylated derivatives or other reduced forms.

Scientific Research Applications

Methyl 3-(bromomethyl)-5-chloropicolinate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-5-chloropicolinate involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The chlorine atom may also influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biological targets, resulting in specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(bromomethyl)benzoate: Similar structure with a benzoate ester instead of a picolinate ester.

    Methyl 3-(bromomethyl)but-3-enoate: Contains a but-3-enoate group, used in allylation reactions.

    4-Bromomethyl-3-nitrobenzoic acid: Contains a nitro group, used in the synthesis of nitrobenzoic acid derivatives.

Uniqueness

Methyl 3-(bromomethyl)-5-chloropicolinate is unique due to the presence of both bromomethyl and chlorine substituents on the picolinate ester. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 3-(bromomethyl)-5-chloropyridine-2-carboxylate

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(3-9)2-6(10)4-11-7/h2,4H,3H2,1H3

InChI Key

NSQWRUQCYYRTMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Cl)CBr

Origin of Product

United States

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